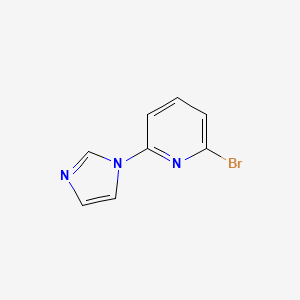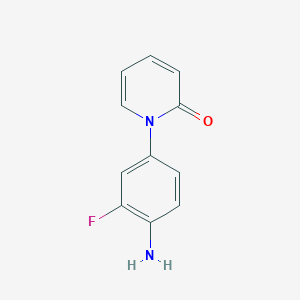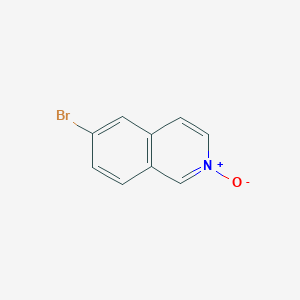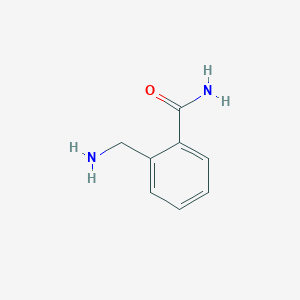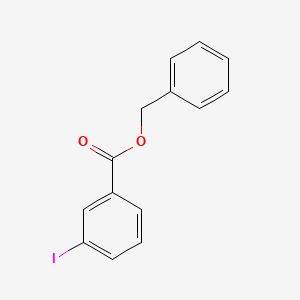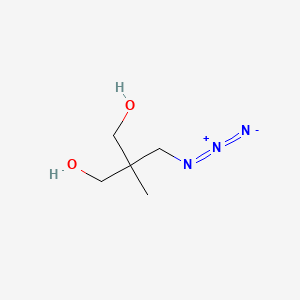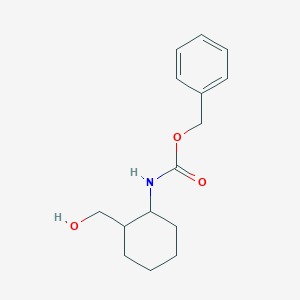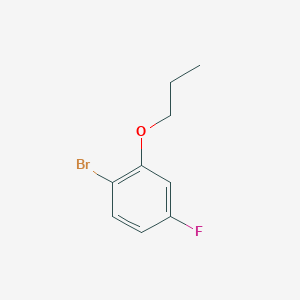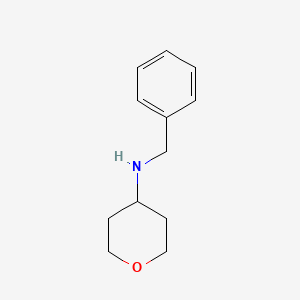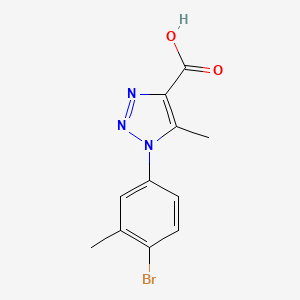
1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-3-methylphenylamine, which undergoes diazotization to form the corresponding diazonium salt.
Cycloaddition Reaction: The diazonium salt is then subjected to a cycloaddition reaction with an alkyne, such as propargyl alcohol, under copper(I) catalysis to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Mild oxidizing agents such as hydrogen peroxide.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.
Major Products:
Substitution Products: Derivatives with different substituents on the phenyl ring.
Coupling Products: Amides or esters formed from the carboxylic acid group.
科学研究应用
1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Biological Studies: Used as a probe in studying enzyme mechanisms and protein-ligand interactions.
Material Science: Employed in the synthesis of novel polymers and materials with specific electronic properties.
作用机制
The mechanism by which 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its application:
Biological Targets: It can bind to enzymes or receptors, modulating their activity. The triazole ring often participates in hydrogen bonding with amino acid residues in the active site of enzymes.
Pathways Involved: It may influence signaling pathways by acting as an inhibitor or activator of specific enzymes.
相似化合物的比较
1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which affects its reactivity and applications.
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid:
Uniqueness: 1-(4-Bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of a brominated phenyl ring and a triazole ring with a carboxylic acid group. This combination provides a versatile scaffold for further functionalization and a wide range of applications in different fields.
属性
IUPAC Name |
1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-6-5-8(3-4-9(6)12)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRNLSYOKPJLIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
